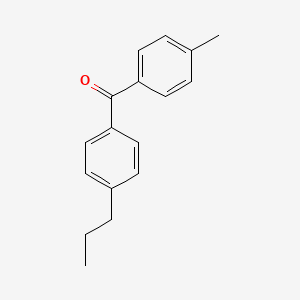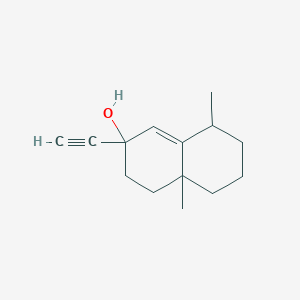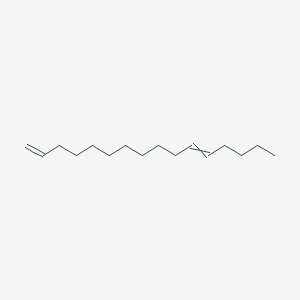
Hexadeca-1,11-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadeca-1,11-diene is an organic compound belonging to the class of dienes, which are hydrocarbons containing two double bonds. This compound is characterized by its long carbon chain with double bonds located at the first and eleventh positions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexadeca-1,11-diene can be synthesized through several methods, including the base-induced elimination of hydrogen halides from allylic halides. This method involves the use of strong bases such as sodium ethoxide or potassium tert-butoxide to induce the elimination reaction, resulting in the formation of the diene .
Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of alkanes or the selective hydrogenation of polyenes. These processes typically require the use of metal catalysts such as palladium or platinum to achieve high yields and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: Hexadeca-1,11-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or diols.
Reduction: Catalytic hydrogenation can reduce the double bonds to form hexadecane.
Substitution: Electrophilic addition reactions with halogens or hydrogen halides can occur, resulting in the formation of halogenated derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) under mild conditions
Major Products:
Oxidation: Epoxides, diols.
Reduction: Hexadecane.
Substitution: Halogenated this compound derivatives
Applications De Recherche Scientifique
Hexadeca-1,11-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of hexadeca-1,11-diene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophilic species to form addition products. The stability of the resulting intermediates, such as carbocations, is influenced by resonance and hyperconjugation effects .
Comparaison Avec Des Composés Similaires
Hexadeca-1,11-diene can be compared with other similar dienes such as:
1,3-Butadiene: A shorter diene with double bonds at the first and third positions, commonly used in polymer synthesis.
Isoprene (2-methyl-1,3-butadiene): A naturally occurring diene used in the production of synthetic rubber.
Chloroprene (2-chloro-1,3-butadiene): A diene used in the manufacture of neoprene rubber.
Uniqueness: this compound’s uniqueness lies in its long carbon chain and the specific positioning of its double bonds, which confer distinct reactivity and properties compared to shorter dienes .
Propriétés
Numéro CAS |
65734-21-6 |
|---|---|
Formule moléculaire |
C16H30 |
Poids moléculaire |
222.41 g/mol |
Nom IUPAC |
hexadeca-1,11-diene |
InChI |
InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,10,12H,1,4-9,11,13-16H2,2H3 |
Clé InChI |
CPBKHCJQKWDECV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CCCCCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


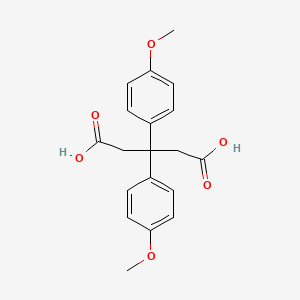
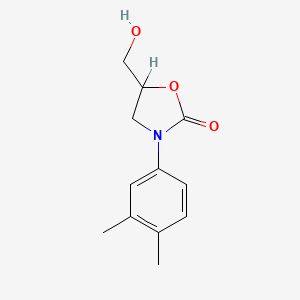

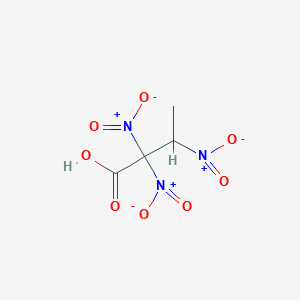
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14481758.png)

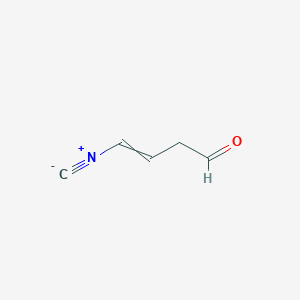
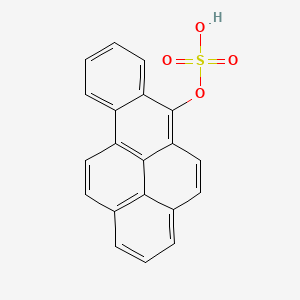
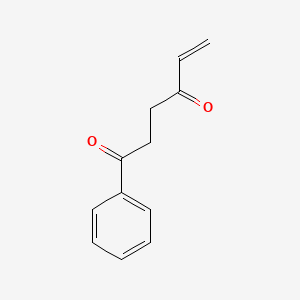
![3,3-Dimethyl-1-[(phenylsulfanyl)carbonyl]butyl acetate](/img/structure/B14481782.png)

![2,4,8,8-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14481791.png)
